methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate is an organic compound that features a complex structure with a thiophene ring, a phenyl group, and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a series of reactions starting from simple precursors like 2-bromothiophene.
Carbamoylation: The thiophene derivative is then reacted with an appropriate isocyanate to introduce the carbamoyl group.
Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative, which has been pre-functionalized with a suitable leaving group, under conditions that promote nucleophilic substitution.
Final Carbamate Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: Its structural features make it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a potential lead compound in the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of biologically active molecules.
Industry:
Polymer Science: Used in the synthesis of polymers with specific functional properties.
Mechanism of Action
The mechanism by which methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The thiophene and phenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Methyl N-[4-(carbamoylmethyl)phenyl]carbamate: Lacks the thiophene ring, which may reduce its binding affinity and specificity.
Thiophen-2-ylmethyl carbamate: Lacks the phenyl group, potentially affecting its overall stability and reactivity.
Uniqueness: Methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate is unique due to the presence of both the thiophene and phenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to similar compounds.
Biological Activity
Methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Carbamate compounds generally exhibit their biological activity through inhibition of cholinesterases, enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and lead to various physiological effects. Specifically, this compound has shown potential in:
- Acetylcholinesterase Inhibition : Studies indicate that similar carbamates can act as reversible inhibitors of acetylcholinesterase (AChE), potentially leading to enhanced cholinergic signaling .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
In Vitro Studies
In vitro studies have reported the following findings regarding the biological activity of this compound:
- Cholinesterase Inhibition : The compound exhibited moderate inhibition of AChE with an IC50 value comparable to established inhibitors like rivastigmine. This suggests its potential application in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Methyl N-[4-(thiophen-2-yl)methyl]carbamate | 38.98 | AChE |
Rivastigmine | 40.00 | AChE |
In Vivo Studies
In vivo studies have shown that administration of this compound in animal models resulted in significant improvements in cognitive functions, attributed to its cholinergic activity. Notably, these studies also monitored potential toxicity levels, revealing that while the compound was effective at enhancing cognitive performance, it exhibited mild cytotoxicity at high doses .
Case Studies
- Case Study on Neurotoxicity : A study involving a mixture of N-methyl carbamate pesticides including derivatives similar to this compound observed neurotoxic effects in rodent models. The findings indicated that age-related differences influenced susceptibility to neurotoxicity, highlighting the importance of considering demographic factors in pharmacological studies .
- Therapeutic Applications : Research has explored the use of this compound as a potential therapeutic agent for neurodegenerative diseases. Its ability to inhibit AChE suggests it could serve as a candidate for further development in treating Alzheimer's disease and other cognitive disorders .
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-15(19)17-12-6-4-11(5-7-12)9-14(18)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFLCDJKIWZURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.